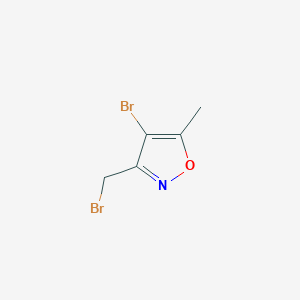
4-Brom-3-(brommethyl)-5-methyl-1,2-oxazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole” belong to a class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazole is a five-membered aromatic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole” would consist of an oxazole ring substituted with bromomethyl and methyl groups at the 3rd and 5th positions, respectively . The presence of these substituents would likely influence the compound’s physical and chemical properties.Chemical Reactions Analysis
Oxazole compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents . The bromomethyl group in “4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole” could potentially be reactive towards nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole” would be influenced by its molecular structure. For example, similar compounds like “Methyl 4-(bromomethyl)benzoate” are reported to be solid at room temperature .Wissenschaftliche Forschungsanwendungen
Biologische Aktivitäten
Die Verbindung kann bei der Synthese von Pyrazolinderivaten verwendet werden, die nachweislich verschiedene biologische und pharmakologische Aktivitäten aufweisen . Zu diesen Aktivitäten gehören antibakterielle, antifungale, antiparasitäre, entzündungshemmende, antidepressive, antikonvulsive, antioxidative und Antitumoraktivitäten .
Aquatische Toxikologie
Die Verbindung kann verwendet werden, um die Auswirkungen von Neurotoxinen auf Wasserorganismen zu untersuchen. Zum Beispiel wurde sie verwendet, um die Auswirkungen von cholinergen Schlüsselenzympotenzialen wie Cholinesterasen, Butyrylcholinesterase, AchE und anderen Enzymen in Bezug auf Veränderungen im biologischen Verhalten, wie z. B. Schwimmgeschwindigkeit, zu untersuchen .
Elektrochemische Bromfunktionalisierung
Die Verbindung kann bei der elektrochemischen Bromfunktionalisierung von Alkenen verwendet werden . Dieser Prozess beinhaltet die elektrochemische Erzeugung von Brom aus Bromwasserstoffsäure in einem elektrochemischen Durchflussreaktor .
Synthese von Dibromiden und Bromhydrinen
Die Verbindung kann bei der Synthese von Dibromiden und Bromhydrinen aus Alkenen verwendet werden . Dieser Prozess beinhaltet die elektrochemische Oxidation von Bromid zu Brom, das dann zur Umwandlung verschiedener Alkene in ihre entsprechenden Dibromide, Bromhydrine, Bromhydrinether und cyclisierten Produkte verwendet wird .
Synthese von Bromformylverbindungen
Die Verbindung kann bei der Synthese von Bromformylverbindungen verwendet werden . Dieser Prozess beinhaltet eine Reihe von direkten Lithiierungen und eine Bromierungsreaktion ausgehend von Thiophen .
Entwicklung neuer Medikamente
Die Verbindung kann bei der Entwicklung neuer Medikamente verwendet werden. Ihre stickstoffbasierte heteroaromatische Ringstruktur stellte ein bemerkenswertes Gerüst für die Synthese und Entwicklung vieler neuer vielversprechender Medikamente dar .
Wirkmechanismus
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura cross-coupling .
Mode of Action
The mode of action of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole is likely related to its role as a reagent in organic synthesis. In the Suzuki–Miyaura cross-coupling reaction, for example, it may act as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst .
Biochemical Pathways
In the context of organic synthesis, it may be involved in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules .
Result of Action
The result of the action of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole is likely the formation of new organic compounds through carbon-carbon bond formation. This can lead to the synthesis of a wide variety of complex organic molecules, depending on the other reagents and conditions used in the reaction .
Action Environment
The action of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole is likely influenced by various environmental factors, including the presence of other reagents, the temperature, and the pH of the reaction environment. These factors can affect the rate and outcome of the reaction .
Eigenschaften
IUPAC Name |
4-bromo-3-(bromomethyl)-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NO/c1-3-5(7)4(2-6)8-9-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBRINVAJRPXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375267-57-3 |
Source


|
| Record name | 4-bromo-3-(bromomethyl)-5-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

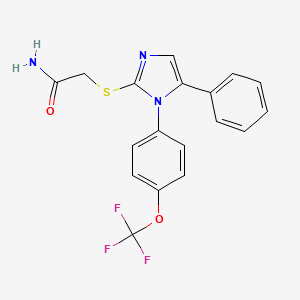

![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2419191.png)
![3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2419192.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2419193.png)

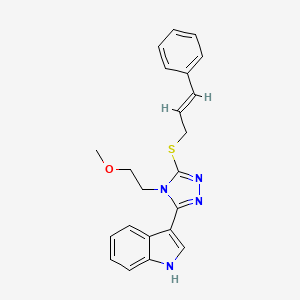
![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B2419196.png)
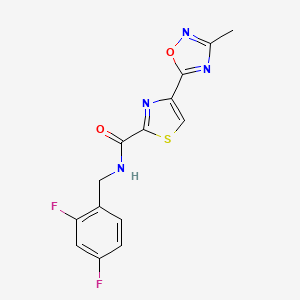
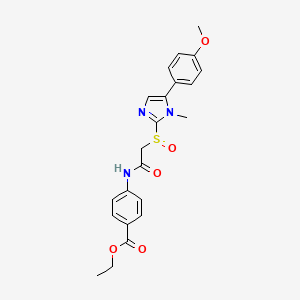
![tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2419202.png)


